

Clioquinol vs MCC950 NLRP3 inhibition efficacy comparison

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Compound Focus: Clioquinol

CAS No.: 130-26-7

Cat. No.: S523982

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Profile Comparison at a Glance

Feature	Clioquinol (CQ)	MCC950 (CRID3)
Reported IC ₅₀ (IL-1 β release)	0.478 μ M (in macrophages) [1]	~14.3 nM (in THP-1 cells) [2]
Molecular Target	Covalently binds to Arginine 335 (R335) in the NLRP3 NACHT domain [1]	Binds to the NACHT domain (non-covalent), inhibiting ATPase activity [2]
Key Mechanism	Inhibits NLRP3 inflammasome assembly and blocks interaction with component proteins [1]	Blocks ATP hydrolysis, stabilizing NLRP3 in an inactive state [2]
Mutation Coverage	Information not specified in available data.	Ineffective against certain hyperactive NLRP3 mutations (e.g., PYD domain variants, some NACHT domain changes) [3]
In Vivo Efficacy	Effective in mouse models of peritonitis, gouty arthritis, sepsis, and colitis [1]	Robust efficacy in numerous animal models; a widely used tool compound [2]

Feature	Clioquinol (CQ)	MCC950 (CRID3)
Selectivity Note	A clinical drug with metal-chelating properties; its inhibitory effect is attributed to direct NLRP3 binding [1]	Highly specific for NLRP3; however, also shown to inhibit carbonic anhydrase 2 [2]

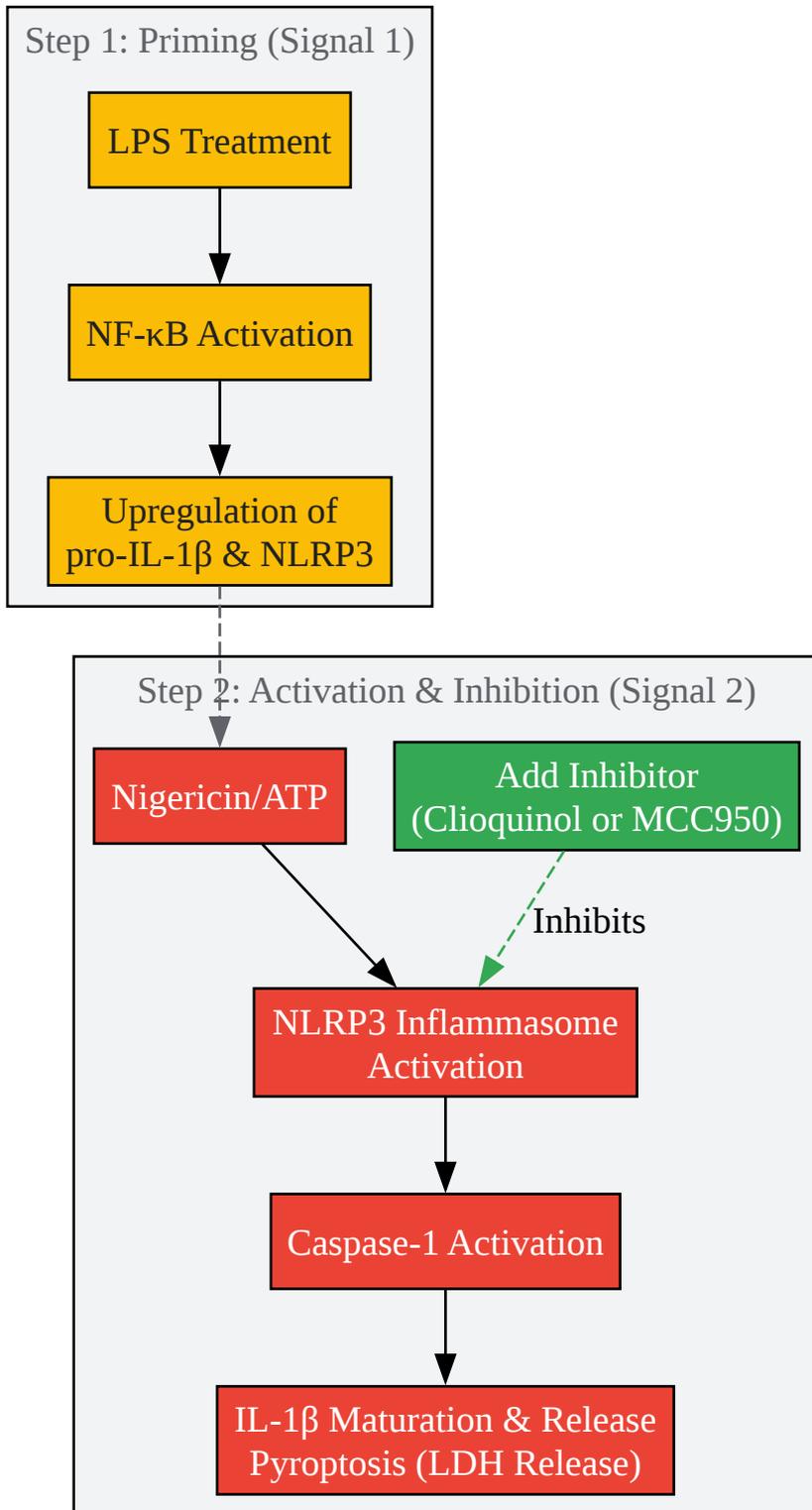
Key Experimental Context

The data in the table comes from distinct experimental setups, which is crucial for interpretation:

- **Potency (IC₅₀):** The reported IC₅₀ values were derived from different cellular models (primary macrophages vs. THP-1 cell line). Therefore, the numerical values **should not be compared directly** to conclude one compound is more potent than the other. They indicate that both are active in the nanomolar to low micromolar range.
- **Mutation Resistance:** A significant limitation of MCC950 is its inability to inhibit certain gain-of-function NLRP3 mutations, such as some found in the PYD domain or near its binding site in the NACHT domain [3]. The susceptibility of these mutations to **Clioquinol** has not been publicly reported.
- **Therapeutic Positioning:** **Clioquinol** is being investigated as a **repurposed drug** [1], while MCC950 is a well-characterized research compound that has advanced to but subsequently withdrawn from clinical trials [4].

Common Experimental Protocols for NLRP3 Inhibition

The key data for comparing inhibitors often comes from standard cell-based assays. The workflow below outlines a typical protocol for assessing NLRP3 inhibition.



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Typical workflow for evaluating NLRP3 inhibitors like **Clioquinol** and MCC950 involves a two-step cell assay. Researchers first prime immune cells with LPS, then activate the inflammasome with a trigger like Nigericin while adding the inhibitor compound. They then measure outputs like IL-1 β and cell death to determine inhibitory efficacy [2] [1] [5].

Research Implications and Future Directions

- **For MCC950-resistant mutations**, newer compounds like **BAL-0028/BAL-0598** [2] and **ZAP-180013** [6] [4] are designed to target different sites on NLRP3 and have shown efficacy against some mutations that are unresponsive to MCC950.
- **Consider the species specificity**: Some inhibitors, like the BAL-series, are noted to be potent against human and primate NLRP3 but are poor inhibitors of the mouse protein, which is a critical consideration for translational research [2].

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